Enantiomeric Identity Confirmed by Specific Optical Rotation: (S)- vs (R)-Enantiomer
The (S)-enantiomer free base exhibits a specific optical rotation [α] of -89.2° (c=1.00 g/100 mL, CHCl₃) . In contrast, the (R)-enantiomer free base shows [α] = +35° to +43° (c=1, CHCl₃) . The large magnitude of levorotation and its opposite sign relative to the (R)-enantiomer provides a clear, quantifiable identity check, enabling rapid verification of enantiomeric excess and absolute configuration.
| Evidence Dimension | Specific Optical Rotation ([α], CHCl₃) |
|---|---|
| Target Compound Data | -89.2° (c=1.00 g/100 mL, CHCl₃) for (S)-free base |
| Comparator Or Baseline | +35° to +43° (c=1, CHCl₃) for (R)-free base (CAS 252990-05-9) |
| Quantified Difference | Opposite sign; magnitude difference of at least 54° |
| Conditions | Measured by polarimetry in chloroform solution at 20°C |
Why This Matters
This unambiguous optical signature allows procurement teams and analytical chemists to confirm receipt of the correct enantiomer, mitigating the risk of using the wrong stereoisomer in asymmetric syntheses.
